molecular formula C16H14Cl2N4S B12151706 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12151706
M. Wt: 365.3 g/mol
InChI Key: ZZGVEPWQAOGCMR-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features dichlorophenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 3-methylphenylhydrazine and triethyl orthoformate to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
  • 3-(3,4-Dichlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-2(3H)-imine
  • 3-Methyl-4-(methylthio)phenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

Compared to similar compounds, 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific triazole structure and the presence of both dichlorophenyl and methylphenyl groups

Properties

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4S/c1-10-3-2-4-12(7-10)15-20-21-16(22(15)19)23-9-11-5-6-13(17)14(18)8-11/h2-8H,9,19H2,1H3

InChI Key

ZZGVEPWQAOGCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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